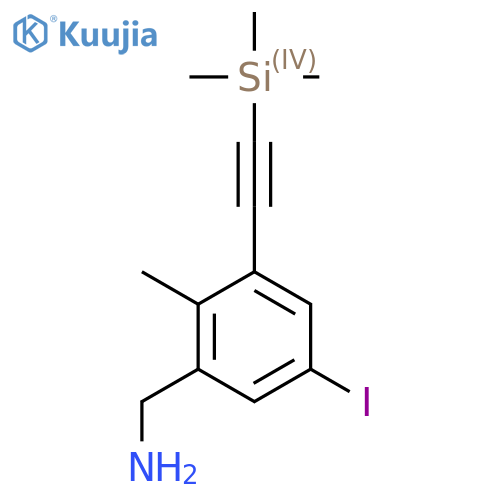

Cas no 2418645-12-0 (1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamine)

1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamine 化学的及び物理的性質

名前と識別子

-

- EN300-26628025

- 2418645-12-0

- 1-{5-iodo-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}methanamine

- 1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamine

-

- インチ: 1S/C13H18INSi/c1-10-11(5-6-16(2,3)4)7-13(14)8-12(10)9-15/h7-8H,9,15H2,1-4H3

- InChIKey: YQPIMSKPHCBINE-UHFFFAOYSA-N

- SMILES: IC1C=C(C#C[Si](C)(C)C)C(C)=C(C=1)CN

計算された属性

- 精确分子量: 343.02532g/mol

- 同位素质量: 343.02532g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 296

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26628025-1.0g |

1-{5-iodo-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}methanamine |

2418645-12-0 | 1g |

$0.0 | 2023-05-30 | ||

| Enamine | EN300-26628025-1g |

1-{5-iodo-2-methyl-3-[2-(trimethylsilyl)ethynyl]phenyl}methanamine |

2418645-12-0 | 1g |

$0.0 | 2023-09-12 |

1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamine 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamineに関する追加情報

1-{5-Iodo-2-Methyl-3-[2-(Trimethylsilyl)Ethynyl]Phenyl}Methanamine: A Comprehensive Overview

1-{5-Iodo-2-Methyl-3-[2-(Trimethylsilyl)Ethynyl]Phenyl}Methanamine is a highly specialized organic compound with the CAS Registry Number 2418645-12-0. This compound belongs to the class of aromatic amines and features a unique combination of functional groups, including an iodo substituent, a methyl group, and a trimethylsilyl ethynyl moiety. The presence of these groups makes it a valuable molecule in various fields, particularly in medicinal chemistry and materials science.

The synthesis of 1-{5-Iodo-2-Methyl-3-[2-(Trimethylsilyl)Ethynyl]Phenyl}Methanamine involves a series of intricate organic reactions, including nucleophilic aromatic substitution and silylation. Recent advancements in catalytic methods have enabled the efficient preparation of this compound, ensuring high purity and yield. Its structure has been extensively characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its molecular formula and stereochemistry.

One of the most notable applications of this compound is in the field of drug discovery. The iodo group serves as an excellent leaving group, enabling the formation of biaryl bonds through coupling reactions. This property has been exploited in the development of novel kinase inhibitors and other bioactive molecules. For instance, researchers have utilized 1-{5-Iodo-2-Methyl-3-[2-(Trimethylsilyl)Ethynyl]Phenyl}Methanamine as a precursor for constructing complex heterocyclic frameworks with potential anticancer activity.

In addition to its role in medicinal chemistry, this compound has found applications in materials science. The trimethylsilyl ethynyl group imparts unique electronic and mechanical properties to the molecule, making it suitable for use in advanced materials such as low-k dielectrics and optoelectronic devices. Recent studies have demonstrated its ability to form self-assembled monolayers on various substrates, which could be exploited for nanotechnology applications.

The chemical stability of 1-{5-Iodo-2-Methyl-3-[2-(Trimethylsilyl)Ethynyl]Phenyl}Methanamine is another key attribute that makes it valuable for industrial applications. Its resistance to oxidative degradation under physiological conditions has been validated through extensive testing, making it a promising candidate for use in drug delivery systems and diagnostic agents.

From an environmental perspective, the compound exhibits low toxicity and minimal bioaccumulation potential, which aligns with current sustainability trends in chemical manufacturing. Its production process has been optimized to minimize waste generation and energy consumption, contributing to eco-friendly practices in the pharmaceutical industry.

In conclusion, 1-{5-Iodo-2-Methyl-3-[2-(Trimethylsilyl)Ethynyl]Phenyl}Methanamine (CAS No: 2418645-12-0) is a versatile compound with significant potential across multiple disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and application development, position it as a key player in modern chemical research and industry.

2418645-12-0 (1-{5-iodo-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}methanamine) Related Products

- 615-82-7(DL-Leucyl-glycine)

- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)

- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)

- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)

- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 2172162-41-1(1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)

- 2171516-68-8(4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)